3-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE
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Overview
Description
3-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, a phenylpiperazine moiety, a furylmethyl group, and a hydroxypyridinone core
Preparation Methods
The synthesis of 3-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. The preparation methods include:
Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylpiperazine with a suitable chlorophenyl derivative under controlled conditions.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydroxypyridinone Core: This involves cyclization reactions that form the pyridinone ring, followed by hydroxylation to introduce the hydroxyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
3-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors.
Biochemistry: It is used in studies to understand enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-20-17-25(33)26(28(34)32(20)19-24-11-6-16-35-24)27(21-7-5-8-22(29)18-21)31-14-12-30(13-15-31)23-9-3-2-4-10-23/h2-11,16-18,27,33H,12-15,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQYRKGIGSNKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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